molecular formula C17H17N5O3 B2540625 (5-methylisoxazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034249-34-6

(5-methylisoxazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2540625
CAS No.: 2034249-34-6
M. Wt: 339.355
InChI Key: BOILQLYUCQVPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-methylisoxazole core linked via a methanone group to a 3-substituted azetidine ring, which is further modified at the 3-position with a 4-(phenoxymethyl)-1H-1,2,3-triazole moiety. The azetidine ring introduces conformational rigidity, while the triazole and isoxazole groups provide hydrogen-bonding and π-π stacking capabilities, making it structurally distinct from related heterocyclic compounds.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-12-16(7-18-25-12)17(23)21-9-14(10-21)22-8-13(19-20-22)11-24-15-5-3-2-4-6-15/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOILQLYUCQVPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methylisoxazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C19H20N6OC_{19}H_{20}N_6O, with a molecular weight of 356.4 g/mol. The structure features an isoxazole ring, a triazole moiety, and an azetidine unit, which are significant for its biological activity.

PropertyValue
Molecular FormulaC19H20N6OC_{19}H_{20}N_6O
Molecular Weight356.4 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Properties

Research indicates that compounds containing isoxazole and triazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazoles possess potent activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli . The mechanism typically involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

Preliminary studies have suggested that the compound may exhibit anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymes : The presence of the triazole group allows for the inhibition of specific enzymes involved in DNA synthesis.
  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.

Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceutical Research, derivatives based on triazole structures were synthesized and tested against a panel of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Study 2: Anticancer Potential

A study published in Cancer Letters explored the effects of triazole-based compounds on various cancer cell lines. The findings revealed that these compounds could reduce cell viability significantly through apoptosis induction mechanisms .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of isoxazole and triazole have been shown to be effective against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the isoxazole and triazole structures enhances the antimicrobial efficacy of similar compounds.

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by activating specific biochemical pathways.

Case Study: Induction of Apoptosis

A study demonstrated that a related compound induced S phase arrest in cancer cell lines, up-regulated pro-apoptotic proteins, and down-regulated anti-apoptotic proteins. This mechanism suggests potential applications in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetic properties of (5-methylisoxazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is crucial for its development as a therapeutic agent. Research indicates that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Isoxazole Hybrids

The target compound shares functional groups with several triazole-containing derivatives but differs in core architecture and substituent positioning:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound Azetidine-isoxazole-triazole Phenoxymethyl triazole Not reported
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-carbodithioate derivatives Thiadiazole-triazole Phenyl, substituted thiadiazole HepG2: 2.94 µM (9b); MCF-7: 3.4 µM (12a)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-triazol-4-yl)thiazole Thiazole-triazole Chlorophenyl, fluorophenyl Antimicrobial activity (unquantified)
Piroxicam analogs (e.g., 13d, 13l, 13m) Benzothiazine-triazole Sulfonamide, triazole Anti-HIV (EC₅₀: 20–25 µM)

Key Structural Differences :

  • Azetidine vs.
  • Phenoxymethyl vs. Halogen Substituents: The phenoxymethyl group on the triazole may improve solubility or membrane permeability relative to halogenated derivatives (e.g., chloro/bromo in ).
Pharmacological Activity
  • Antitumor Activity : Thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2) suggests triazole-isoxazole hybrids could target kinase pathways .
  • Antiviral Activity : Piroxicam-triazole hybrids (EC₅₀ = 20–25 µM) indicate triazole moieties enhance binding to viral integrases .

SAR Insights :

  • Triazole Positioning : 1,2,3-Triazole at the 4-position (target compound) may favor π-stacking interactions over 1,2,4-triazoles in .
  • Isoxazole vs. Thiazole : Isoxazole’s oxygen atom may reduce metabolic stability compared to sulfur-containing thiazoles but improve solubility .
Structural Characterization Tools
  • SHELX Suite : Widely used for crystallography in analogues (e.g., ), ensuring accurate bond-length/angle comparisons .
  • WinGX/ORTEP : Employed for visualizing anisotropic displacement ellipsoids in isostructural derivatives (), critical for comparing molecular packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.